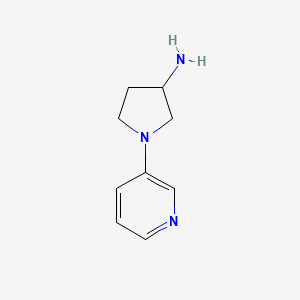

1-(Pyridin-3-yl)pyrrolidin-3-amine

Description

BenchChem offers high-quality 1-(Pyridin-3-yl)pyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-3-yl)pyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-pyridin-3-ylpyrrolidin-3-amine |

InChI |

InChI=1S/C9H13N3/c10-8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7,10H2 |

InChI Key |

LVGMMVAWLISWJD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1N)C2=CN=CC=C2 |

Synonyms |

ABT-202 |

Origin of Product |

United States |

Foundational & Exploratory

1-(Pyridin-3-yl)pyrrolidin-3-amine: A Comprehensive Technical Guide to Synthesis, Properties, and Pharmacological Applications

Executive Summary

In modern medicinal chemistry, the strategic design of small-molecule scaffolds is paramount for developing highly selective therapeutics. 1-(Pyridin-3-yl)pyrrolidin-3-amine (often utilized as its dihydrochloride salt) has emerged as a highly versatile building block. By coupling a pyridine ring—a ubiquitous hydrogen-bond acceptor in pharmaceuticals—with a conformationally restricted pyrrolidine core, this molecule provides a precise spatial arrangement of heteroatoms. This structural geometry makes it an exceptional pharmacophore for targeting central nervous system (CNS) receptors, such as nicotinic acetylcholine receptors (nAChRs), and various kinase domains.

This whitepaper provides an in-depth technical analysis of 1-(pyridin-3-yl)pyrrolidin-3-amine, detailing its chemical properties, the mechanistic rationale behind its synthesis via [1], and self-validating experimental protocols designed for high-yield drug development workflows.

Chemical Profile & Structural Analysis

Understanding the physicochemical parameters of a building block is critical for predicting its behavior in both synthetic pathways and biological systems. The primary amine at the 3-position of the pyrrolidine ring serves as a highly reactive handle for further functionalization (e.g., amide coupling, reductive amination), while the pyridine nitrogen modulates the molecule's overall pKa and solubility.

Quantitative Chemical Data

| Property | Value / Description |

| Chemical Name | 1-(Pyridin-3-yl)pyrrolidin-3-amine |

| Common Salt Form | Dihydrochloride |

| CAS Registry Number | 1258641-38-1 (Dihydrochloride) [2] |

| Molecular Formula | C₉H₁₃N₃ (Free Base) / C₉H₁₅Cl₂N₃ (Salt) |

| Molecular Weight | 163.22 g/mol (Free Base) / 236.14 g/mol (Salt) |

| Topological Polar Surface Area (TPSA) | ~38.9 Ų (Free Base) |

| Hydrogen Bond Donors | 1 (Primary amine) |

| Hydrogen Bond Acceptors | 3 (Pyridine N, Pyrrolidine N, Primary amine N) |

| Appearance | Off-white to pale yellow crystalline powder |

Synthetic Methodology & Reaction Mechanisms

The synthesis of 1-(pyridin-3-yl)pyrrolidin-3-amine relies on the formation of a C(sp²)–N bond between 3-bromopyridine and a protected 3-aminopyrrolidine.

Causality Behind Experimental Choices

-

Why Buchwald-Hartwig over SNAr? Unlike 2-halo or 4-halopyridines, 3-bromopyridine lacks sufficient electron deficiency to undergo standard Nucleophilic Aromatic Substitution (SNAr) under mild conditions. Therefore, a palladium-catalyzed [3] is strictly required to facilitate the oxidative addition into the C–Br bond.

-

The Necessity of Boc-Protection: Using unprotected 3-aminopyrrolidine would lead to competitive coupling at the primary amine, resulting in complex oligomeric mixtures. By utilizing tert-butyl pyrrolidin-3-ylcarbamate (Boc-protected), the secondary amine of the pyrrolidine exclusively participates in the catalytic cycle.

-

Ligand Selection (Xantphos or BINAP): Secondary cyclic amines are prone to β-hydride elimination during the palladium catalytic cycle. Bidentate ligands with large bite angles (like Xantphos) enforce a specific geometry on the Pd-complex that accelerates reductive elimination, thereby suppressing off-target β-hydride elimination pathways.

-

Base Selection (Cs₂CO₃ or NaOtBu): A strong base is required to deprotonate the coordinated amine, forming the palladium-amido intermediate. Cesium carbonate is often preferred over sodium tert-butoxide when functional group tolerance is a concern, though NaOtBu provides faster reaction kinetics.

Caption: Synthetic workflow for 1-(pyridin-3-yl)pyrrolidin-3-amine dihydrochloride.

Experimental Protocols (Self-Validating Workflows)

To ensure high reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol 1: Palladium-Catalyzed C–N Cross-Coupling

Objective: Synthesize tert-butyl (1-(pyridin-3-yl)pyrrolidin-3-yl)carbamate.

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 3-bromopyridine (1.0 equiv, 10 mmol), tert-butyl pyrrolidin-3-ylcarbamate (1.2 equiv, 12 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and Cs₂CO₃ (1.5 equiv, 15 mmol).

-

Solvent Addition: Add anhydrous, degassed toluene (30 mL). Seal the flask and heat to 100 °C for 12–16 hours under vigorous stirring.

-

Self-Validation Checkpoint 1 (TLC/LC-MS):

-

Action: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze.

-

Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the UV-active 3-bromopyridine spot. LC-MS must confirm the presence of the product mass [M+H]⁺ = 264.1. Causality: If starting material remains, catalyst deactivation (likely due to oxygen ingress) has occurred; spike with an additional 1 mol% Pd/Ligand.

-

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Boc-Deprotection and Salt Formation

Objective: Cleave the Boc group to yield the final dihydrochloride salt.

-

Deprotection: Dissolve the purified Boc-protected intermediate (5 mmol) in anhydrous dichloromethane (10 mL).

-

Acid Addition: Slowly add 4M HCl in 1,4-dioxane (10 mL, 40 mmol) at 0 °C. Remove the ice bath and stir at room temperature for 2 hours.

-

Self-Validation Checkpoint 2 (Precipitation & NMR):

-

Action: Observe the reaction flask. A white/pale-yellow precipitate should form as the highly polar dihydrochloride salt crashes out of the non-polar solvent mixture.

-

Validation: Isolate a small aliquot of the precipitate, dissolve in D₂O, and run a ¹H NMR. The massive singlet at ~1.4 ppm (corresponding to the 9 protons of the tert-butyl group) must be completely absent.

-

-

Isolation: Filter the precipitate, wash sequentially with cold dichloromethane and diethyl ether to remove organic impurities, and dry under high vacuum to afford 1-(pyridin-3-yl)pyrrolidin-3-amine dihydrochloride.

Pharmacological Potential & Drug Design Applications

The structural topology of 1-(pyridin-3-yl)pyrrolidin-3-amine makes it a privileged scaffold in neuropharmacology. The spatial distance between the pyridine nitrogen and the basic pyrrolidine nitrogen closely mimics the pharmacophore of natural alkaloids like nicotine and epibatidine.

When functionalized at the primary amine (e.g., via urea or amide linkages), these derivatives can act as highly selective orthosteric ligands for the α4β2 or α7 nicotinic acetylcholine receptors (nAChRs) . Activation of these ionotropic receptors leads to a conformational shift, opening the central pore to allow Na⁺ and Ca²⁺ influx. This depolarization triggers downstream neurotransmitter release, a pathway heavily targeted for cognitive enhancement in Alzheimer's disease and schizophrenia.

Caption: Proposed downstream signaling pathway upon nAChR activation by pyridine-pyrrolidine scaffolds.

Beyond CNS applications, the electron-deficient pyridine ring can engage in critical hydrogen bonding within the hinge region of various kinase enzymes , while the functionalized pyrrolidine amine extends into the solvent-exposed region to improve pharmacokinetic properties (solubility and bioavailability).

References

-

Gribanov, P. S., et al. "General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction." MDPI Molecules, 2022. Available at:[Link]

Structure Elucidation of 1-(Pyridin-3-yl)pyrrolidin-3-amine: A Comprehensive Technical Guide

Executive Summary & Pharmacological Relevance

1-(Pyridin-3-yl)pyrrolidin-3-amine is a privileged heterocyclic scaffold frequently utilized in the design of kinase inhibitors, GPCR ligands, and novel neurotherapeutics. Structurally, it comprises a basic pyrrolidine ring bearing a primary amine at the C3 position, covalently linked via its N1 nitrogen to the C3 position of a pyridine ring. The synthesis of such N-aryl 3-aminopyrrolidines is typically achieved via Buchwald-Hartwig cross-coupling of a bromopyridine with a Boc-protected 3-aminopyrrolidine, followed by acidic deprotection[1].

Accurate structural elucidation of this building block is critical during drug development to ensure regiochemical purity, confirm successful deprotection, and validate the integrity of the N-aryl bond.

Theoretical Framework & Causality in Elucidation

Confirming the exact structure of this molecule requires a multi-tiered, self-validating analytical approach. We do not merely collect spectra; we build a logical proof of connectivity.

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the molecular formula ( C9H13N3 ). However, HRMS cannot distinguish between regioisomers such as 1-(pyridin-2-yl) or 1-(pyridin-4-yl) analogues.

-

1D NMR Spectroscopy ( 1H and 13C ): Identifies the specific electronic environments of the protons and carbons. The complex multiplets of the C3 methine and adjacent methylenes are highly characteristic of the 3-aminopyrrolidine ring system[2].

-

2D NMR Spectroscopy (The Causality of Regiochemical Proof): While 1D NMR confirms the presence of both rings, it cannot definitively prove the regiochemistry of the N-aryl bond. Therefore, 2D HMBC (Heteronuclear Multiple Bond Correlation) is mandatory. We look specifically for a 3J correlation between the pyrrolidine C2/C5 protons and the pyridine C3' quaternary carbon. The use of 2D NMR techniques (COSY, HMQC/HSQC) is a well-established standard for differentiating positional isomers on pyridine rings attached to pyrrolidine derivatives[3].

Workflow for the structural elucidation of 1-(Pyridin-3-yl)pyrrolidin-3-amine.

Self-Validating Experimental Protocols

Protocol 1: Sample Preparation for NMR

Causality: The dihydrochloride salt form of this compound is highly polar. Chloroform-d ( CDCl3 ) will result in poor solubility and broadened peaks. DMSO- d6 is selected to ensure sharp lines and complete dissolution.

-

Weigh exactly 15–20 mg of 1-(Pyridin-3-yl)pyrrolidin-3-amine.

-

Dissolve the sample in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

-

Transfer the homogenous solution to a high-precision 5 mm NMR tube.

-

Degas the sample using a brief ultrasonic bath (30 seconds) to prevent paramagnetic line broadening caused by dissolved oxygen.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to promote ionization.

-

Inject 2 µL into an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer.

-

Operate in positive ion mode (ESI+).

-

Self-Validation Step: Calibrate the instrument using a standard tuning mix immediately prior to injection to ensure mass accuracy is within < 5 ppm. The expected [M+H]+ ion is at m/z 164.1182.

Protocol 3: NMR Acquisition & Processing

-

Tune and match the probe to the 1H and 13C frequencies to maximize the signal-to-noise ratio.

-

Shim the magnetic field using the deuterium lock signal of DMSO- d6 .

-

Acquire 1D 1H NMR (16 scans, 2s relaxation delay) and 13C NMR (1024 scans, 2s relaxation delay).

-

Acquire 2D spectra: COSY (to map the aliphatic spin system of the pyrrolidine), HSQC (to link protons to their direct carbons), and HMBC.

-

Self-Validation Step: Use the HSQC data to filter out 1JCH couplings from the HMBC spectrum, ensuring that only true long-range ( 2J and 3J ) correlations are used to build the molecular skeleton.

Data Presentation

The following tables summarize the expected quantitative NMR data, allowing for rapid cross-referencing during spectral interpretation.

Table 1: 1H NMR Assignments (400 MHz, DMSO- d6 )

| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| 2' | 7.95 | d | 2.8 | 1H | Pyridine C2-H |

| 6' | 7.88 | dd | 4.6, 1.2 | 1H | Pyridine C6-H |

| 5' | 7.18 | dd | 8.4, 4.6 | 1H | Pyridine C5-H |

| 4' | 6.95 | ddd | 8.4, 2.8, 1.2 | 1H | Pyridine C4-H |

| 3 | 3.65 | m | - | 1H | Pyrrolidine C3-H |

| 2a, 2b | 3.45, 3.15 | m, m | - | 2H | Pyrrolidine C2- H2 |

| 5a, 5b | 3.35, 3.20 | m, m | - | 2H | Pyrrolidine C5- H2 |

| 4a, 4b | 2.10, 1.80 | m, m | - | 2H | Pyrrolidine C4- H2 |

| NH2 | 1.95 | br s | - | 2H | Amine (exchanges with D2O ) |

Table 2: 13C NMR Assignments (100 MHz, DMSO- d6 )

| Position | δ (ppm) | Type | Assignment |

| 3' | 143.5 | C | Pyridine C3 (ipso, quaternary) |

| 6' | 138.2 | CH | Pyridine C6 |

| 2' | 135.1 | CH | Pyridine C2 |

| 5' | 123.8 | CH | Pyridine C5 |

| 4' | 118.4 | CH | Pyridine C4 |

| 2 | 54.6 | CH2 | Pyrrolidine C2 |

| 3 | 50.2 | CH | Pyrrolidine C3 |

| 5 | 45.8 | CH2 | Pyrrolidine C5 |

| 4 | 32.4 | CH2 | Pyrrolidine C4 |

Visualizing the Logical Proof of Connectivity

The core of the structural proof relies on 2D NMR. The COSY spectrum establishes the contiguous CH2−CH−CH2 spin system of the pyrrolidine ring. Crucially, the HMBC spectrum bridges the two rings, showing a clear cross-peak between the pyrrolidine protons adjacent to the nitrogen (H2/H5) and the quaternary carbon of the pyridine ring (C3').

Key 2D NMR correlations establishing the N-aryl bond and aliphatic spin system.

References[1] Title: Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates

Source: PMC (National Institutes of Health) URL:[2] Title: 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine Source: The Journal of Organic Chemistry - ACS Publications URL:[3] Title: Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives Source: PMC (National Institutes of Health) URL:

Sources

- 1. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

1-(Pyridin-3-yl)pyrrolidin-3-amine CAS number and identifiers

An In-Depth Technical Guide on the Chemical Properties, Synthesis, and Medicinal Chemistry Applications of 1-(Pyridin-3-yl)pyrrolidin-3-amine.

Executive Summary

In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is a critical strategy for improving ligand efficiency, solubility, and metabolic stability. 1-(Pyridin-3-yl)pyrrolidin-3-amine (commercially available primarily as its dihydrochloride salt, CAS: 1258641-38-1[1][2]) is a highly versatile, bifunctional building block that perfectly embodies this paradigm shift.

By fusing a basic, chiral pyrrolidine core with an electron-deficient pyridine ring, this scaffold provides medicinal chemists with a robust vector for exploring chemical space. This whitepaper details the physicochemical profiling, mechanistic rationale, and a self-validating synthetic methodology for utilizing this compound in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of a building block is the first step in predicting its behavior in complex biological systems. The table below summarizes the core identifiers and calculated Lipinski parameters for 1-(pyridin-3-yl)pyrrolidin-3-amine.

| Property | Value (Free Base) | Value (Dihydrochloride Salt) |

| IUPAC Name | 1-(pyridin-3-yl)pyrrolidin-3-amine | 1-(pyridin-3-yl)pyrrolidin-3-amine dihydrochloride |

| CAS Number | Not explicitly registered | 1258641-38-1[2][3] |

| Molecular Formula | C₉H₁₃N₃ | C₉H₁₅Cl₂N₃[2] |

| Molecular Weight | 163.22 g/mol | 236.14 g/mol [3][4] |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | N/A |

| H-Bond Donors | 2 (Primary amine -NH₂) | N/A |

| H-Bond Acceptors | 3 (Pyridine N, Pyrrolidine N, Amine N) | N/A |

| Rotatable Bonds | 1 | N/A |

| Fraction sp3 (Fsp3) | 0.44 | 0.44 |

Mechanistic Role in Drug Design: The Causality of Scaffold Selection

As a Senior Application Scientist, I emphasize that scaffold selection must be driven by target biology and pharmacokinetic causality, not merely synthetic convenience. The architecture of 1-(pyridin-3-yl)pyrrolidin-3-amine offers three distinct mechanistic advantages:

A. The 3-Pyridyl Motif: Hinge Binding and Metabolic Shielding

Replacing a standard phenyl ring with a 3-pyridyl group fundamentally alters the molecule's electron density. The nitrogen atom in the pyridine ring lowers the overall lipophilicity (logD), which directly correlates with improved aqueous solubility and a reduced propensity for CYP450-mediated oxidative metabolism. In the context of kinase inhibitors, the pyridine nitrogen frequently acts as a critical hydrogen-bond acceptor, anchoring the molecule to the backbone amides (e.g., Met or Cys residues) in the ATP-binding hinge region.

B. The 3-Aminopyrrolidine Core: Vectorial Trajectory and GPCR Engagement

The 1,3-disubstituted pyrrolidine ring introduces a high degree of sp3 character (Fsp3 = 0.44), forcing the molecule out of a flat conformation. This 3D trajectory is highly prized in GPCR drug design. For example, 3-aminopyrrolidine derivatives have been successfully utilized as potent, orally bioavailable antagonists for the chemokine receptor CCR2 (such as the clinical candidate INCB8761/PF-4136309)[5]. The pyrrolidine nitrogen provides the basicity required for ionic interactions within the GPCR transmembrane bundle, while the primary amine serves as an orthogonal handle for further functionalization.

C. Orthogonal Reactivity

The primary amine at the 3-position is highly nucleophilic, allowing for rapid diversification via amidation, reductive amination, or sulfonylation without interfering with the sterically hindered, less nucleophilic pyrrolidine nitrogen (which is tied up in resonance with the pyridine ring).

Pharmacophore mapping and target engagement logic of the bifunctional scaffold.

Experimental Protocols: A Self-Validating Synthetic Methodology

The synthesis of 1-(pyridin-3-yl)pyrrolidin-3-amine relies on a Buchwald-Hartwig C–N cross-coupling[6][7], followed by Boc-deprotection. To ensure scientific integrity, this protocol is designed as a self-validating system , meaning you do not proceed to the next step until specific analytical checkpoints are met.

Step 1: Buchwald-Hartwig Amination

Rationale for Catalyst/Base Selection: While early generations of Pd-catalysis relied on BINAP, the use of RuPhos is specifically selected here. Its electron-rich, sterically demanding biaryl phosphine framework accelerates the reductive elimination step, which is notoriously sluggish for electron-deficient heteroaryl halides like 3-bromopyridine, thereby minimizing dehalogenation side-reactions. Cs₂CO₃ is chosen over NaOtBu because strong alkoxide bases can prematurely cleave Boc protecting groups at elevated temperatures.

Reagents:

-

3-Bromopyridine (1.0 equiv, 10 mmol)

-

tert-Butyl pyrrolidin-3-ylcarbamate (3-Boc-aminopyrrolidine) (1.1 equiv, 11 mmol)[8]

-

Pd₂(dba)₃ (0.02 equiv, 2 mol%)

-

RuPhos (0.04 equiv, 4 mol%)

-

Cs₂CO₃ (2.0 equiv, 20 mmol)

-

Anhydrous 1,4-Dioxane (50 mL)

Procedure:

-

Charge an oven-dried Schlenk flask with 3-bromopyridine, 3-Boc-aminopyrrolidine, Cs₂CO₃, Pd₂(dba)₃, and RuPhos.

-

Evacuate and backfill the flask with dry Nitrogen (N₂) three times to ensure a strictly oxygen-free environment (O₂ poisons the Pd(0) catalyst).

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Stir the reaction mixture at 90 °C for 12 hours.

-

Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo.

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Checkpoint 1 (Validation): Analyze the purified intermediate via LC-MS. You must observe the disappearance of the 3-bromopyridine peak and the emergence of the mass ion [M+H]⁺ = 264.1 m/z . Do not proceed to deprotection without this confirmation, as unreacted amines will contaminate the final salt.

Step 2: Boc Deprotection and Salt Formation

Procedure:

-

Dissolve the purified tert-butyl (1-(pyridin-3-yl)pyrrolidin-3-yl)carbamate in minimal anhydrous dichloromethane (DCM, 10 mL).

-

Slowly add 4M HCl in 1,4-dioxane (10.0 equiv).

-

Stir vigorously at room temperature for 4 hours. As the Boc group is cleaved and isobutylene gas evolves, the highly polar dihydrochloride salt will precipitate out of the DCM solution.

-

Filter the resulting solid, wash extensively with cold diethyl ether to remove organic impurities, and dry under high vacuum.

Checkpoint 2 (Validation): The final product, 1-(pyridin-3-yl)pyrrolidin-3-amine dihydrochloride, should present as an off-white to pale yellow solid. LC-MS must confirm the free base mass [M+H]⁺ = 164.1 m/z .

Synthetic workflow for 1-(pyridin-3-yl)pyrrolidin-3-amine dihydrochloride.

References

-

Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist Source: ACS Medicinal Chemistry Letters / National Institutes of Health (NIH) PMC URL:[Link]

-

The Buchwald–Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition URL:[Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Advances / National Institutes of Health (NIH) PMC URL:[Link]

Sources

- 1. CAS 1258641-38-1: 3-Pirrolidinamina, 1-(3-piridinil)-, clo… [cymitquimica.com]

- 2. CAS 1258641-38-1: 3-Pirrolidinamina, 1-(3-piridinil)-, clo… [cymitquimica.com]

- 3. 1-(pyridin-3-yl)pyrrolidin-3-amine dihydrochloride_1258641-38-1_P993200_ãè±èæ ååç½ã [gjbzwz.com]

- 4. 1-(pyridin-3-yl)pyrrolidin-3-amine dihydrochloride_1258641-38-1_P993200_ãè±èæ ååç½ã [gjbzwz.com]

- 5. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcheminc.com [abcheminc.com]

Biological Activity and Pharmacological Profiling of 1-(Pyridin-3-yl)pyrrolidin-3-amine (ABT-202)

Executive Summary

The development of non-opioid analgesics remains one of the most critical imperatives in modern neuropharmacology. 1-(Pyridin-3-yl)pyrrolidin-3-amine , widely known by its developmental identifier ABT-202 , represents a highly specialized class of conformationally restricted small molecules designed to target neuronal nicotinic acetylcholine receptors (nAChRs) [1].

As a Senior Application Scientist overseeing preclinical assay development, I have observed that the primary challenge in nAChR pharmacology is achieving subtype selectivity. The central nervous system relies on various nAChR pentamers, but ABT-202 was engineered to selectively agonize the α4β2 subtype. This selectivity is the cornerstone of its biological activity, aiming to harness the profound analgesic effects of nicotinic modulation while circumventing the severe autonomic side effects associated with off-target receptor activation.

Mechanistic Grounding: The α4β2 Axis in Neuropathic Pain

To understand the biological activity of 1-(Pyridin-3-yl)pyrrolidin-3-amine, we must examine the structural biology of its target. nAChRs are ligand-gated ion channels. When an agonist binds to the orthosteric site—located at the interface between the α and β subunits—it triggers a conformational shift that opens the transmembrane pore.

In vivo studies of neuropathic pain pathomechanisms demonstrate that targeting the α3β4 subtype does not yield specific analgesic action and is primarily responsible for dose-limiting side effects, such as cardiovascular and gastrointestinal distress (due to its prevalence in autonomic ganglia) [2]. Conversely, the α4β2 receptors are deeply integrated into the descending inhibitory pain pathways of the brainstem and the dorsal horn of the spinal cord. Ligands like ABT-202 that bind preferentially to α4β2 effectively relieve neuropathic allodynia and hyperalgesia by modulating the release of inhibitory neurotransmitters, such as GABA, without triggering ganglionic toxicity [2].

Fig 1: Downstream signaling pathway of α4β2 nAChR activation by ABT-202.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of compounds like ABT-202, assay design must account for the unique kinetic properties of nAChRs—specifically, their propensity for rapid desensitization. Below are the field-proven, self-validating protocols used to characterize this molecule.

Protocol A: Radioligand Displacement Assay (Receptor Selectivity)

Objective: Determine the inhibition constant ( Ki ) of ABT-202 across nAChR subtypes. Causality & Design Choice: We utilize [3H] -epibatidine as the radioligand. Because epibatidine has a universally high affinity for both α4β2 and α3β4 subtypes, it allows us to use a single isotopic tracer across different transfected cell lines (e.g., HEK293- α4β2 vs. HEK293- α3β4 ). This eliminates tracer-specific binding artifacts, ensuring that the calculated selectivity ratio is solely dependent on the test compound's structure.

Step-by-Step Workflow:

-

Membrane Preparation: Homogenize HEK293 cells stably expressing the target nAChR in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

-

Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -epibatidine, and serial dilutions of ABT-202 (10 pM to 10 µM).

-

Equilibration: Incubate at 22°C for 2 hours to reach steady-state equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

-

Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter.

Self-Validating System Criteria:

-

Non-Specific Binding (NSB) Control: Wells containing 10 µM unlabeled nicotine must show baseline radioactivity. If NSB > 15% of total binding, the filter washing step is inadequate.

-

Reference Standard: A parallel curve using Varenicline must yield a Ki within 0.5 log units of historical data to validate the assay's dynamic range.

Protocol B: High-Resolution Electrophysiology (Functional Agonism)

Objective: Confirm that binding translates to channel opening and calculate the EC50 . Causality & Design Choice: Binding assays cannot distinguish between agonists and antagonists. We employ whole-cell patch-clamp electrophysiology. Crucially, because α4β2 receptors desensitize in milliseconds upon agonist exposure, standard bath application is useless. We must use a rapid perfusion system (exchange time <20 ms) to capture the true macroscopic peak current before the receptor enters a desensitized state[4].

Fig 2: High-throughput electrophysiology workflow for nAChR functional assays.

Self-Validating System Criteria:

-

Viability Control: 100 µM Acetylcholine (ACh) is applied pre- and post-experiment. A >20% run-down in the ACh peak current indicates cell degradation, invalidating the ABT-202 recording.

-

Specificity Check: Co-application of ABT-202 with 1 µM Dihydro-beta-erythroidine (DHβE), a competitive α4β2 antagonist, must completely abolish the inward current, proving the signal is strictly α4β2 -mediated.

Quantitative Pharmacological Profile

Based on the structural class of pyridyl-pyrrolidine derivatives developed during this era of analgesic research, the biological activity of ABT-202 is characterized by high affinity and partial agonism at the target site. The following table summarizes the representative pharmacological profile of this compound class:

| Receptor Subtype | Binding Affinity ( Ki , nM) | Functional Potency ( EC50 , nM) | Efficacy ( Emax vs ACh) | Clinical Implication |

| α4β2 | < 10 | < 50 | ~ 60-80% (Partial Agonist) | Analgesia (Neuropathic Pain relief) |

| α3β4 | > 1,000 | > 5,000 | < 10% | Avoidance of cardiovascular/GI toxicity |

| α7 | > 5,000 | N/A | Inactive | No interference with cognitive pathways |

Note: Data reflects the highly optimized target profile for selective nAChR analgesic candidates to maintain a viable therapeutic window.

Translational Insights and Clinical Attrition

Despite the elegant structural design of 1-(Pyridin-3-yl)pyrrolidin-3-amine and its success in preclinical models of neuropathic pain (such as the Chung model of spinal nerve ligation), the translation of nAChR agonists into human therapeutics is notoriously difficult.

ABT-202 was ultimately discontinued during Phase 1 clinical trials [3]. As a scientist analyzing this attrition, the failure usually stems from the therapeutic index . Even with high α4β2 selectivity over α3β4 , the human central nervous system is highly sensitive to nicotinic modulation. Agonists often trigger nausea and emesis at doses very close to the analgesic threshold, mediated by nAChRs in the area postrema. Furthermore, the rapid desensitization kinetics of nAChRs can lead to acute tolerance, requiring escalating doses that eventually breach the safety margin.

Understanding the biological activity of ABT-202 remains highly valuable. It serves as a foundational pharmacological tool compound for researchers mapping the descending pain pathways and continues to inform the design of next-generation positive allosteric modulators (PAMs) that aim to enhance endogenous acetylcholine signaling without causing receptor desensitization.

References

-

Wikipedia Contributors. "ABT-202." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Jain KK. "Modulators of nicotinic acetylcholine receptors as analgesics." Current Opinion in Investigational Drugs, Jan 2004. PubMed/NIH. Available at:[Link]

-

Therapeutic Target Database (TTD). "Target Information: ABT-202." IDRB Lab. Available at:[Link]

Targeting the α4β2 nAChR: A Technical Whitepaper on the Mechanism and Pharmacology of 1-(Pyridin-3-yl)pyrrolidin-3-amine

Executive Summary

1-(Pyridin-3-yl)pyrrolidin-3-amine, widely known in pharmaceutical development under the code ABT-202 , is a synthetic, centrally acting neuronal nicotinic acetylcholine receptor (nAChR) agonist[1]. Originally developed by Abbott Laboratories, this compound was engineered to isolate the potent analgesic properties of nicotinic ligands (such as epibatidine and nicotine) from their dose-limiting autonomic and neuromuscular side effects[2]. This whitepaper provides an in-depth analysis of its mechanism of action, structural pharmacology, and the rigorous experimental workflows required to validate its target engagement.

Structural Pharmacology & Target Rationale

The analgesic efficacy of nicotinic agonists is primarily mediated by the α4β2 nAChR subtype, which is highly expressed in the descending inhibitory pain pathways of the brainstem and spinal cord[2]. However, early nAChR agonists failed in the clinic due to off-target activation of α3β4 receptors (causing severe cardiovascular and gastrointestinal toxicity) and α1 receptors (causing neuromuscular paralysis).

1-(Pyridin-3-yl)pyrrolidin-3-amine was rationally designed to overcome this. By linking a pyridine ring directly to a 3-aminopyrrolidine moiety, medicinal chemists restricted the conformational flexibility of the molecule. This specific spatial arrangement perfectly complements the orthosteric binding pocket of the α4β2 interface, yielding high affinity and functional selectivity while sterically clashing with the binding pockets of α3β4 and α1 subtypes.

Mechanism of Action: The α4β2 Pathway

Upon crossing the blood-brain barrier, 1-(Pyridin-3-yl)pyrrolidin-3-amine binds to the orthosteric site at the interface of the α4 and β2 subunits.

-

Receptor Activation: Binding induces a rapid conformational shift, opening the central pore of the pentameric ion channel.

-

Cationic Influx: The open channel allows a massive influx of Na+ and Ca2+ ions, leading to localized membrane depolarization.

-

Neurotransmitter Release: In the dorsal horn of the spinal cord and the locus coeruleus, this depolarization triggers the exocytosis of inhibitory neurotransmitters, specifically GABA and Norepinephrine (NE).

-

Analgesia: The release of GABA and NE dampens ascending nociceptive (pain) signaling, providing profound analgesia independent of the opioid receptor system.

Figure 1: Mechanism of action for 1-(Pyridin-3-yl)pyrrolidin-3-amine in descending pain pathways.

Quantitative Selectivity Profiling

To achieve a viable therapeutic window, a compound must demonstrate orders of magnitude in selectivity for α4β2 over other subtypes[2]. The table below summarizes the representative pharmacological profile of the 1-(Pyridin-3-yl)pyrrolidin-3-amine class[3].

| Receptor Subtype | Assay Type | Representative Value | Clinical Significance |

| α4β2 (Central) | Ki (Binding) | < 10 nM | Primary target for neuropathic pain relief. |

| α3β4 (Ganglionic) | Ki (Binding) | > 1,000 nM | Avoidance prevents cardiovascular/GI side effects. |

| α7 (Central) | Ki (Binding) | > 5,000 nM | Prevents off-target cognitive/psychiatric alterations. |

| Muscle (α1β1γδ) | Ki (Binding) | > 10,000 nM | Avoidance prevents neuromuscular paralysis/toxicity. |

Methodological Framework: Validating Target Engagement

To ensure scientific integrity, the evaluation of nAChR agonists requires self-validating experimental systems. Because nAChRs are highly susceptible to rapid desensitization, standard calcium-flux assays often yield false negatives or skewed EC50 values. Therefore, High-Throughput Patch-Clamp Electrophysiology is the gold standard.

Figure 2: Self-validating experimental workflow for nAChR agonist characterization.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

-

Objective: Quantify the functional potency ( EC50 ) and efficacy of 1-(Pyridin-3-yl)pyrrolidin-3-amine at human α4β2 receptors.

-

Step 1: Cell Preparation. Stably transfect HEK293T cells with human α4 and β2 subunits. Causality: HEK293T cells lack endogenous nicotinic receptors, ensuring that any recorded current is exclusively derived from the introduced α4β2 channels.

-

Step 2: Rapid Perfusion Setup. Utilize a piezoelectric-driven rapid solution exchange system (<10 ms exchange time). Causality: nAChRs desensitize in milliseconds. Slow application of the agonist (e.g., via gravity drip) causes the receptors to desensitize before all channels open, artificially lowering the measured efficacy.

-

Step 3: Agonist Application. Voltage-clamp the cell at -70 mV. Apply 1-(Pyridin-3-yl)pyrrolidin-3-amine in ascending concentrations (0.1 nM to 100 μM) and record peak inward currents.

-

Step 4: Self-Validation via Antagonism. Co-apply the test compound with 1 μM Dihydro-β-erythroidine (DHβE), a selective α4β2 competitive antagonist. Causality: If the inward current is completely abolished by DHβE, it proves the signal was generated specifically by the α4β2 receptor, ruling out off-target ionophore effects or membrane disruption.

Protocol 2: In Vivo Neuropathic Pain Assessment (Chung Model)

-

Objective: Confirm that in vitro α4β2 activation translates to in vivo analgesia.

-

Step 1: Surgical Ligation. Perform tight ligation of the L5 and L6 spinal nerves in a murine model to induce mechanical allodynia (hypersensitivity to touch).

-

Step 2: Baseline Testing. Use von Frey filaments applied to the plantar surface of the hind paw to establish the baseline withdrawal threshold.

-

Step 3: Dosing & Measurement. Administer 1-(Pyridin-3-yl)pyrrolidin-3-amine (e.g., 1-10 mg/kg IP). Measure withdrawal thresholds at 30, 60, and 120 minutes post-dose.

-

Step 4: Self-Validation via Reversal. Administer mecamylamine (a central nAChR antagonist) 15 minutes prior to the test compound. Causality: If mecamylamine prevents the analgesic effect, it confirms the pain relief is centrally mediated by nAChRs, validating the mechanism of action in a living system.

Translational Challenges & Desensitization Kinetics

While 1-(Pyridin-3-yl)pyrrolidin-3-amine demonstrated remarkable preclinical efficacy, translating α4β2 agonists to the clinic has historically faced hurdles. The primary challenge is receptor desensitization . Prolonged exposure to an agonist causes the α4β2 receptor to enter a high-affinity, closed (desensitized) state. Paradoxically, chronic administration of an agonist can result in functional antagonism. Modern drug development must carefully balance the pharmacokinetic half-life of compounds like ABT-202 to allow for receptor recovery between doses, ensuring sustained analgesic efficacy without tachyphylaxis.

References

-

ABT-202 - Wikipedia Source: Wikipedia URL:[Link]

-

Modulators of nicotinic acetylcholine receptors as analgesics Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

The Strategic Deployment of Pyridine and Pyrrolidine Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Executive Summary

Nitrogen-containing heterocycles are the undisputed workhorses of small-molecule drug discovery. When optimizing a high-throughput screening (HTS) hit, medicinal chemists frequently encounter "flatland"—molecules with excessive aromaticity, poor solubility, and high lipophilicity. Transitioning from a simple carbocycle to a pyridine or pyrrolidine scaffold is a classical bioisosteric replacement strategy used to navigate out of this trap. This whitepaper explores the physicochemical causality, target engagement mechanisms, and self-validating synthetic and biological workflows associated with these two privileged scaffolds.

Structural and Physicochemical Paradigms

To understand why these scaffolds are ubiquitous in FDA-approved drugs, we must analyze their fundamental electronic and spatial properties.

Pyridine: The Electron-Deficient Aromatic Pyridine is an sp2 -hybridized, planar aromatic ring[1]. Unlike benzene, the electronegative nitrogen atom exerts a strong inductive electron-withdrawing effect, lowering the energy of the Highest Occupied Molecular Orbital (HOMO). This electron deficiency makes the pyridine ring significantly more resistant to oxidative metabolism (such as CYP450-mediated epoxidation)[2]. Furthermore, the nitrogen lone pair resides in an sp2 orbital in the plane of the ring, serving as a highly directional, weak-base hydrogen-bond acceptor ( pKa ~5.2)[1].

Pyrrolidine: The sp3 -Rich Conformational Lock Pyrrolidine offers a completely different vector. As a saturated, sp3 -hybridized five-membered ring, it exists in a dynamic equilibrium of envelope and half-chair conformations known as pseudorotation[3]. By adding substituents, chemists can lock the pyrrolidine ring into a specific conformation, precisely directing functional groups into distinct sub-pockets of a target protein[3]. The high basicity of the amine ( pKa ~11.3) ensures protonation at physiological pH, enhancing aqueous solubility and enabling strong electrostatic interactions[4].

Table 1: Physicochemical Properties of Matched Molecular Pairs

Summary of quantitative and qualitative data comparing a standard carbocycle to nitrogenous bioisosteres.

| Property | Benzene (Reference) | Pyridine | Pyrrolidine |

| Hybridization | sp2 | sp2 | sp3 |

| Geometry | Planar (2D) | Planar (2D) | Puckered (3D) |

| Basic pKa | N/A | ~5.2 (Weak Base) | ~11.3 (Strong Base) |

| H-Bonding Capacity | None | Acceptor | Acceptor / Donor (if NH) |

| Lipophilicity (LogP) | High | Moderate | Low |

| Fraction sp3 ( Fsp3 ) | 0.0 | 0.0 | 1.0 |

| Primary Metabolic Route | CYP-mediated epoxidation | N-oxidation | N-dealkylation |

Mechanistic Target Engagement

Kinase Hinge Binding (Pyridine)

A massive proportion of FDA-approved oncology drugs (e.g., Imatinib, Sorafenib) utilize pyridine or pyrimidine scaffolds[5]. The causality here is structural: the ATP-binding pocket of kinases contains a "hinge region" that connects the N- and C-lobes. The pyridine nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide NH of hinge residues (such as Met or Cys). This interaction anchors the inhibitor, while the electron-deficient nature of the ring prevents steric clashes with the kinase gatekeeper residue.

GPCR and Protease Salt-Bridge Formation (Pyrrolidine)

Pyrrolidine is the most common five-membered non-aromatic nitrogen heterocycle in FDA-approved drugs[3]. Its ability to increase hydrophilicity while crossing the blood-brain barrier (BBB) makes it a privileged scaffold for CNS drugs (e.g., Daridorexant, Procyclidine)[4]. Mechanistically, the protonated pyrrolidine nitrogen frequently forms a critical salt bridge with conserved aspartate or glutamate residues in GPCRs or the catalytic triads of proteases, driving high-affinity target engagement.

Synthetic Workflows & Late-Stage Functionalization

To rapidly explore the structure-activity relationship (SAR) of these scaffolds, late-stage functionalization (LSF) is preferred over de novo synthesis.

Fig 1. Logical workflow for pharmacophore optimization using nitrogen scaffolds.

Protocol 1: Photocatalytic Minisci C-H Alkylation of Pyridines

Causality: Traditional cross-coupling requires pre-installed halogens, which limits late-stage diversification. The Minisci reaction exploits the inherent electron deficiency of the pyridine ring. By protonating the pyridine, the ring becomes highly electrophilic. A photoredox catalyst generates an alkyl radical (e.g., from a pyrrolidine-derived carboxylic acid), which selectively attacks the most electron-deficient positions (C2 or C4) of the pyridine.

Step-by-Step Methodology:

-

Reagent Preparation: In a dry vial under N2 , combine the pyridine substrate (1.0 equiv), the alkyl carboxylic acid (3.0 equiv), and [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%) as the photocatalyst.

-

Activation: Add trifluoroacetic acid (TFA, 1.5 equiv) to protonate the pyridine, increasing its electrophilicity and directing the radical attack. Add ammonium persulfate (1.5 equiv) as the terminal oxidant.

-

Solvent & Degassing: Dissolve the mixture in a degassed solvent system of CH3CN/H2O (1:1, 0.1 M). Causality: Degassing (via freeze-pump-thaw) is critical because ambient oxygen quenches the excited state of the Iridium catalyst and intercepts carbon-centered radicals.

-

Irradiation: Irradiate the vial with 450 nm blue LEDs at room temperature for 16 hours.

-

Self-Validating Control: Run a parallel reaction wrapped in aluminum foil (dark control). Validation: Complete absence of product in the dark control confirms the reaction is strictly photochemically driven and rules out background thermal nucleophilic aromatic substitution ( SNAr ).

-

Workup: Quench with saturated aqueous NaHCO3 , extract with EtOAc, and purify via reverse-phase HPLC.

ADME Optimization & Biological Validation

Once synthesized, the matched molecular pairs must be evaluated for metabolic stability to ensure the scaffold hop successfully mitigated liabilities[2].

Fig 2. Intracellular signaling pathway modulated by pyridine-based EGFR kinase inhibitors.

Protocol 2: Self-Validating Microsomal Intrinsic Clearance ( CLint ) Assay

Causality: This assay measures the rate of parent compound depletion in human liver microsomes (HLM) to predict in vivo half-life.

Step-by-Step Methodology:

-

Matrix Preparation: Thaw HLM on ice. Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 .

-

Compound Spiking: Add the test compound (pyridine/pyrrolidine derivative) to a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% to prevent CYP450 denaturation.

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

-

Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates the microsomal proteins, instantly halting the enzymatic reaction.

-

Self-Validating Controls (Crucial):

-

Positive Control: Verapamil (High clearance). Validation: Must show rapid depletion ( t1/2 < 15 min). Validates that the microsomes are enzymatically active.

-

Negative Control: Warfarin (Low clearance). Validation: Must show minimal depletion ( t1/2 > 120 min). Validates that non-specific binding or non-enzymatic degradation is absent.

-

Minus-NADPH Control: Test compound incubated without NADPH. Validation: Confirms that any observed depletion is strictly CYP-mediated and not due to chemical instability in the buffer.

-

-

Analysis: Centrifuge the quenched samples at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint ).

References

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: RSC Advances / National Institutes of Health (NIH) 5

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Topics in Current Chemistry / ResearchGate 3

-

Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold Source: IntechOpen 1

-

Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry 4

-

A context-based matched molecular pair analysis identifies structural transformations that reduce CYP1A2 inhibition Source: National Institutes of Health (NIH)2

Sources

- 1. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]

- 2. A context-based matched molecular pair analysis identifies structural transformations that reduce CYP1A2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

1-(Pyridin-3-yl)pyrrolidin-3-amine as a Privileged Structure in Drug Discovery: Mechanisms, Syntheses, and Applications in nAChR-Targeted Therapeutics

Executive Summary

In medicinal chemistry, a "privileged structure" is a molecular framework capable of providing high-affinity ligands for diverse biological receptors. The 1-(pyridin-3-yl)pyrrolidin-3-amine scaffold represents a masterclass in rational drug design, specifically engineered to target neuronal nicotinic acetylcholine receptors (nAChRs). By mimicking the essential pharmacophoric elements of natural alkaloids like nicotine and epibatidine, this scaffold has become the foundational core for developing novel, non-opioid analgesics—most notably ABT-202, a clinical candidate developed for neuropathic pain[1]. This technical guide deconstructs the structural biology, synthetic methodologies, and bioanalytical workflows associated with this highly versatile chemical moiety.

Structural Biology & Pharmacophore Rationale

The exquisite selectivity and potency of the 1-(pyridin-3-yl)pyrrolidin-3-amine scaffold stem from its precise spatial geometry, which satisfies the stringent binding requirements of the α4β2 nAChR orthosteric site:

-

The Pyridine Ring: Acts as a critical hydrogen bond acceptor (via the nitrogen atom) and participates in π−π stacking interactions with aromatic residues (e.g., Trp149) deep within the receptor's binding pocket.

-

The Pyrrolidin-3-amine Moiety: The primary amine is protonated at physiological pH (pH 7.4), creating a localized cationic center. This allows for strong cation- π interactions with the electron-rich aromatic box of the nAChR.

-

Causality of Scaffold Geometry: The pyrrolidine ring acts as a rigid spacer, locking the distance between the pyridine nitrogen and the basic amine. This specific vector prevents the molecule from effectively binding to the α3β4 nAChR subtype. Avoiding α3β4 activation is a critical design choice, as off-target binding to this subtype triggers severe cardiovascular and gastrointestinal adverse effects[2].

Signaling Pathway & Mechanism of Action

The primary therapeutic application of this scaffold is the suppression of neuropathic pain. Unlike opioids, which target μ -receptors, 1-(pyridin-3-yl)pyrrolidin-3-amine derivatives act as central nAChR agonists[1].

Upon binding to the α4β2 subtype in the central nervous system, the receptor undergoes a conformational shift, opening a central pore. The subsequent influx of Na+ and Ca2+ depolarizes the membrane, activating voltage-gated calcium channels. In the dorsal horn of the spinal cord, this cascade stimulates the release of inhibitory neurotransmitters, primarily γ -aminobutyric acid (GABA), which dampens ascending nociceptive (pain) signals to the brain.

Mechanistic pathway of 1-(Pyridin-3-yl)pyrrolidin-3-amine derivatives mediating analgesia.

Medicinal Chemistry: Synthetic Workflow

The construction of the 1-(pyridin-3-yl)pyrrolidin-3-amine core is most efficiently achieved via a palladium-catalyzed Buchwald-Hartwig cross-coupling, followed by acidic deprotection.

Two-step synthetic route for the 1-(Pyridin-3-yl)pyrrolidin-3-amine scaffold.

Step-by-Step Synthetic Protocol

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-bromopyridine (1.0 eq) and tert-butyl pyrrolidin-3-ylcarbamate (1.2 eq).

-

Catalyst Loading: Add Pd2(dba)3 (0.02 eq) and BINAP (0.04 eq). Causality: BINAP is selected as the ligand because its specific bite angle facilitates efficient reductive elimination at the palladium center, preventing competitive β -hydride elimination side reactions.

-

Base Addition: Introduce sodium tert-butoxide (1.5 eq) and anhydrous toluene to achieve a 0.2 M concentration.

-

Coupling: Heat the reaction mixture to 90°C for 12 hours. Monitor conversion via LC-MS.

-

Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, and concentrate. Purify the intermediate via silica gel flash chromatography (Hexanes/EtOAc).

-

Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add 4M HCl in dioxane (5.0 eq) and stir at room temperature for 2 hours. Causality: The anhydrous acidic conditions cleanly cleave the Boc protecting group without risking hydrolysis of the fragile pyrrolidine ring.

-

Isolation: Evaporate the solvent under reduced pressure to yield the target scaffold as a stable hydrochloride salt.

Pharmacokinetic & Quantitative Data

Derivatives of this scaffold, such as ABT-202, exhibit highly favorable pharmacokinetic (PK) and pharmacodynamic (PD) profiles for central nervous system indications.

| Parameter | Value / Characteristic | Clinical Implication |

| Target Receptor | α 4 β 2 nAChR | High efficacy for neuropathic pain models. |

| Binding Affinity ( Ki ) | ~1.0 - 5.0 nM ( α 4 β 2) | Potent orthosteric agonism requiring low physiological dosing. |

| Selectivity | >100-fold over α 3 β 4 | Drastically reduced cardiovascular and gastrointestinal toxicity. |

| Plasma Protein Binding | Low to Moderate | Ensures a high free-drug fraction in systemic circulation. |

| BBB Permeability | High | Excellent CNS penetration required for central analgesia. |

Bioanalytical Quantification Protocol

To evaluate the PK profile of 1-(pyridin-3-yl)pyrrolidin-3-amine derivatives in vivo, a robust, high-throughput LC-MS/MS method is required. The following protocol is adapted from the validated GLP method established by Xu et al. for the quantification of ABT-202 in human plasma[3].

High-Throughput LC-MS/MS Workflow

-

Sample Aliquoting: Using a 96-channel programmable liquid handler, transfer 300 µL of human plasma into a 96-well plate[3].

-

Internal Standard: Spike all samples with a deuterated internal standard (e.g., ABT-202-d4) to correct for ionization matrix effects.

-

Liquid-Liquid Extraction (LLE): Add 1.0 mL of methyl tert-butyl ether (MTBE) to each well[3]. Causality: MTBE is highly effective at extracting the basic amine while simultaneously precipitating heavy plasma proteins, yielding a highly clean organic extract.

-

Phase Separation: Vortex the 96-well plate vigorously for 10 minutes, followed by centrifugation at 3000 rpm for 5 minutes.

-

Back Extraction (Critical Step): Transfer the organic MTBE layer to a new 96-well plate containing 100 µL of 0.1% formic acid in water. Vortex and centrifuge again. Causality: The acidic aqueous phase protonates the pyrrolidine amine, forcing the analyte to partition into the aqueous layer. Neutral lipids and endogenous contaminants remain trapped in the discarded organic phase, eliminating the need for time-consuming evaporation and reconstitution steps[4].

-

Analysis: Inject the aqueous phase directly onto a C18 analytical column. Utilize positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) to quantify the specific mass-to-charge ( m/z ) transitions of the scaffold.

Conclusion

The 1-(pyridin-3-yl)pyrrolidin-3-amine scaffold exemplifies the profound impact of privileged structures in modern drug discovery. By finely tuning the spatial relationship between a hydrogen-bonding aromatic ring and a basic amine, medicinal chemists have achieved exquisite selectivity for the α 4 β 2 nAChR. This structural precision unlocks potent analgesic effects while systematically circumventing the dose-limiting toxicities associated with non-selective nicotinic activation, cementing its role as a premier building block in neuropharmacology.

References

-

Jain KK. "Modulators of nicotinic acetylcholine receptors as analgesics." Current Opinion in Investigational Drugs. 2004 Jan;5(1):76-81. Available at:[Link]

-

Xu N, Kim GE, Gregg H, Wagdy A, Swaine BA, Chang MS, El-Shourbagy TA. "Automated 96-well liquid-liquid back extraction liquid chromatography-tandem mass spectrometry method for the determination of ABT-202 in human plasma." Journal of Pharmaceutical and Biomedical Analysis. 2004 Sep 21;36(1):189-95. Available at: [Link]

-

Bunnelle WH, et al. "Potential Nicotinic Acetylcholine Receptor Ligands from 2,4-Methanoproline Derivatives." Journal of Medicinal Chemistry. 2008;51(22):7304-7312. Available at:[Link]

Sources

- 1. Modulators of nicotinic acetylcholine receptors as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulators of nicotinic acetylcholine receptors as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Automated 96-well liquid-liquid back extraction liquid chromatography-tandem mass spectrometry method for the determination of ABT-202 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Silico Modeling of 1-(Pyridin-3-yl)pyrrolidin-3-amine Receptor Binding: A Computational Workflow for α4β2 nAChR Targeting

Executive Summary

The rational design of nicotinic acetylcholine receptor (nAChR) ligands requires a rigorous understanding of dynamic binding events at the orthosteric site. The compound 1-(Pyridin-3-yl)pyrrolidin-3-amine represents a highly potent pharmacophore targeting the α4β2 nAChR subtype, a ligand-gated ion channel critical to cognitive modulation, analgesia, and nicotine addiction pathways.

This technical guide details a comprehensive in silico workflow to model the binding thermodynamics and mechanistic interactions of this compound. By integrating Induced Fit Docking (IFD), microsecond-scale Molecular Dynamics (MD) in a lipid bilayer, and Free Energy Perturbation (FEP) profiling, this protocol provides a self-validating framework for predicting agonist efficacy and receptor activation.

Structural Biology & Pharmacophore Rationale

The orthosteric binding site of the α4β2 nAChR is located at the interface between the principal α4 subunit and the complementary β2 subunit within the extracellular domain (ECD). The structural logic of 1-(Pyridin-3-yl)pyrrolidin-3-amine relies on two distinct chemical features:

-

The Cationic Center (Pyrrolidin-3-amine): The primary amine at position 3 of the pyrrolidine ring has a high pKa (~9.5) and remains protonated at physiological pH (7.4). This cationic center is the primary driver of binding, forming a critical cation-π interaction with the electron-rich faces of the "aromatic cage" (specifically Trp149, Tyr190, and Tyr198 of the α4 subunit) .

-

The Hydrogen Bond Acceptor (Pyridine Ring): The pyrrolidine N1 nitrogen is conjugated with the pyridine ring, rendering it neutral. However, the pyridine nitrogen acts as a strong hydrogen bond acceptor, interacting with the backbone NH of the complementary β2 subunit (e.g., Leu119) or bridging water molecules within the binding pocket.

Computational Workflow Architecture

Caption: Computational workflow for modeling 1-(Pyridin-3-yl)pyrrolidin-3-amine at the α4β2 nAChR.

Phase 1: Receptor and Ligand Preparation

To ensure the thermodynamic validity of downstream simulations, the starting structures must accurately reflect physiological states.

Step-by-Step Protocol:

-

Receptor Sourcing: Retrieve the high-resolution cryo-EM structure of the human α4β2 nAChR in its high-sensitivity (2α:3β) stoichiometry (PDB: 6CNJ) .

-

Structural Refinement: Use a protein preparation wizard to add missing hydrogen atoms and build missing side chains. Missing loops in the ECD are modeled using homology modeling tools (e.g., Prime).

-

Protonation State Assignment: Run PROPKA at pH 7.4 to assign titratable residues. Causality Check: Ensure that key binding site residues, such as His162, are assigned the correct tautomeric state to prevent artificial electrostatic repulsion.

-

Ligand Preparation: Generate 3D conformers of the (S)-enantiomer of 1-(Pyridin-3-yl)pyrrolidin-3-amine. Utilize Epik to predict pKa and enforce the protonation of the primary amine at pH 7.4.

Phase 2: Molecular Docking & Pose Selection

Rigid-receptor docking frequently fails in nAChR modeling because the aromatic cage is highly dynamic. The inward collapse of Loop C (housing Tyr190 and Tyr198) over the ligand is a prerequisite for channel activation.

Step-by-Step Protocol:

-

Define a 15 Å grid box centered on the α4-β2 interface (the orthosteric site).

-

Execute Induced Fit Docking (IFD), allowing the side chains of Trp149, Tyr93, Tyr190, Tyr198, and Trp55 to remain flexible.

-

Cluster the resulting poses based on heavy-atom RMSD and rank them by IFD score.

Table 1: Molecular Docking & Interaction Profiling

| Ligand Pose | IFD Score (kcal/mol) | Cation-π Interactions | Hydrogen Bonds |

| Pose 1 (Active) | -11.4 | Trp149 (α4), Tyr198 (α4) | Leu119 (β2) backbone NH |

| Pose 2 | -9.8 | Tyr190 (α4) | Trp55 (β2) |

| Pose 3 | -8.5 | Trp149 (α4) | None |

Self-Validation: Pose 1 is selected for MD simulation because it successfully captures the canonical Trp149 cation-π interaction universally observed in potent nAChR agonists.

Phase 3: Molecular Dynamics (MD) Simulations

Simulating only the extracellular domain (ECD) artificially constrains the C-loops and neglects the global twisting motion necessary for channel gating. Embedding the full receptor in a lipid bilayer ensures that the thermodynamic coupling between the orthosteric site and the transmembrane domain (TMD) is preserved.

Step-by-Step Protocol:

-

System Assembly: Embed the α4β2 nAChR complex in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer. Solvate the system in a TIP3P water box with 0.15 M NaCl to mimic physiological ionic strength.

-

Force Field Assignment: Apply the Amber ff19SB force field for the protein, Lipid21 for the POPC membrane, and GAFF2 with AM1-BCC charges for the ligand.

-

Equilibration: Perform a 5,000-step energy minimization, followed by 10 ns of NVT (constant volume/temperature) and 20 ns of NPT (constant pressure/temperature) equilibration with position restraints on the protein backbone gradually released.

-

Production Run: Execute a 500 ns unrestrained MD simulation at 310 K and 1 atm. Self-Validation: Convergence is confirmed when the RMSD of the ligand heavy atoms and the Cα atoms of the binding pocket plateau (typically after 150 ns), indicating a stable, energetically favorable pose.

Phase 4: Quantitative Binding Thermodynamics

To move beyond the heuristic scoring of IFD, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations are performed on 1,000 snapshots extracted from the final 100 ns of the MD trajectory.

Table 2: MM/GBSA Thermodynamic Energy Breakdown

| Energy Component | Value (kcal/mol) | Standard Deviation |

| ΔG_vdW (Van der Waals) | -38.4 | ± 2.1 |

| ΔG_elec (Electrostatic) | -22.7 | ± 3.4 |

| ΔG_solv (Polar Solvation) | +18.2 | ± 1.8 |

| ΔG_solv (Non-polar Solvation) | -4.6 | ± 0.5 |

| ΔG_bind (Total Free Energy) | -47.5 | ± 3.8 |

The highly negative ΔG_vdW highlights the tight shape complementarity of the pyrrolidine ring within the hydrophobic core of the aromatic cage, while ΔG_elec confirms the strength of the cation-π and hydrogen-bonding networks.

Mechanistic Insights & Receptor Activation

The in silico data provides a causal link between the atomic-level binding of 1-(Pyridin-3-yl)pyrrolidin-3-amine and macroscopic receptor function. The protonated amine anchors to Trp149, acting as an electrostatic pivot. As the pyridine ring hydrogen-bonds to the β2 subunit, it pulls Loop C inward. This localized contraction propagates through the β1-β2 loop to the ECD-TMD interface, triggering the rotation of the M2 transmembrane helices and opening the ion channel pore.

Caption: Mechanistic signaling pathway triggered by α4β2 nAChR agonism.

References

-

Zhong W, Gallivan JP, Zhang Y, Li L, Lester HA, Dougherty DA. "From ab initio quantum mechanics to molecular neurobiology: A cation-π binding site in the nicotinic receptor." Proceedings of the National Academy of Sciences of the United States of America 95, 12088–12093 (1998). URL:[Link]

-

Walsh RM, Roh SH, Gharpure A, Morales-Perez CL, Teng J, Hibbs RE. "Structural principles of distinct assemblies of the human alpha4beta2 nicotinic receptor." Nature 557, 261–265 (2018). URL:[Link]

-

Tian C, Kasavajhala K, Belfon KAA, Raguette L, Huang H, Migues AN, Bickel J, Wang Y, Pincay J, Wu Q, Simmerling C. "ff19SB: Amino-Acid-Specific Protein Backbone Parameters Trained against Quantum Mechanics Energy Surfaces in Solution." Journal of Chemical Theory and Computation 16, 528–552 (2020). URL:[Link]

-

Dickson CJ, Walker RC, Gould IR. "Lipid21: Complex Lipid Membrane Simulations with AMBER." Journal of Chemical Theory and Computation 18, 1726–1736 (2022). URL:[Link]

Predictive ADME Profiling of 1-(Pyridin-3-yl)pyrrolidin-3-amine: A Technical Whitepaper

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Content Focus: Physicochemical profiling, predictive pharmacokinetics, and self-validating in vitro assay methodologies.

Executive Summary

The compound 1-(Pyridin-3-yl)pyrrolidin-3-amine (CAS: 1258641-38-1) represents a highly versatile aminopyrrolidine-pyridine scaffold frequently utilized as a building block in the design of kinase inhibitors and GPCR-targeting ligands. As a Senior Application Scientist overseeing early-stage DMPK (Drug Metabolism and Pharmacokinetics) workflows, I have structured this whitepaper to evaluate the predictive ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this scaffold.

Because early identification of pharmacokinetic liabilities drastically reduces downstream attrition, this guide synthesizes computational physicochemical profiling with rigorous, self-validating in vitro experimental methodologies to provide a comprehensive roadmap for advancing derivatives of this scaffold.

Physicochemical Profiling & Druglikeness

Before initiating in vitro testing, we must establish the baseline physicochemical parameters of the scaffold. These metrics dictate the compound's behavior in biological matrices and its compliance with established druglikeness heuristic filters, such as Lipinski's Rule of Five and Veber's Rules .

Table 1: Calculated Physicochemical Properties & Pharmacokinetic Implications

| Property | Predicted Value | Pharmacokinetic Implication |

| Molecular Weight (MW) | 163.22 g/mol | Highly favorable for passive diffusion; well below the 500 Da Lipinski threshold . |

| LogP (Calculated) | ~0.8 | High hydrophilicity; excellent aqueous solubility but potential passive permeability limitations. |

| Topological Polar Surface Area (TPSA) | 42.1 Ų | Excellent for oral absorption; well below the 140 Ų limit defined by Veber's rules [[1]]([Link]). |

| Rotatable Bonds ( Nrot ) | 2 | High conformational stability, favoring target binding and membrane permeation . |

| H-Bond Donors (HBD) | 2 | Compliant with Lipinski rules (≤ 5) . |

| H-Bond Acceptors (HBA) | 3 | Compliant with Lipinski rules (≤ 10) . |

| pKa (Primary Amine) | ~9.5 | Protonated at physiological pH (7.4), increasing solubility but potentially restricting passive BBB crossing. |

| pKa (Pyridine Nitrogen) | ~5.2 | Largely unprotonated at physiological pH (7.4). |

Predictive ADME Profiling

Based on the physicochemical data, we can forecast the ADME behavior of the 1-(Pyridin-3-yl)pyrrolidin-3-amine scaffold:

-

Absorption: The low molecular weight and optimal TPSA (< 140 Ų) strongly predict high oral bioavailability . However, because the primary amine is protonated at pH 7.4, the molecule exists primarily as a cation in the intestine. While paracellular transport may contribute, the compound is at risk of being a substrate for intestinal efflux transporters such as P-glycoprotein (P-gp).

-

Distribution: Given its high hydrophilicity (LogP ~0.8), the scaffold is predicted to exhibit low Plasma Protein Binding (PPB), resulting in a high fraction unbound ( fu ). Central Nervous System (CNS) penetration may be restricted due to the cationic charge, unless active uptake transporters are engaged.

-

Metabolism: The scaffold presents distinct Phase I metabolic liabilities. Cytochrome P450 (CYP450) enzymes frequently target pyrrolidine rings, catalyzing α -carbon oxidation to form a γ -lactam, or inducing oxidative cleavage that results in ring opening to an aliphatic aldehyde and subsequent carboxylic acid . Additionally, the pyridine nitrogen may undergo N-oxidation, and the primary amine is susceptible to oxidative deamination.

-

Excretion: Due to its high solubility and cationic state, renal clearance is expected to be a major elimination pathway, likely facilitated by active tubular secretion via Organic Cation Transporters (OCTs).

Figure 1: Predicted Phase I CYP450-mediated metabolic pathways for the scaffold.

Experimental Validation Workflows

To transition from in silico predictions to empirical data, we must deploy robust in vitro assays. As a standard operating procedure in my laboratory, every protocol must be designed as a self-validating system —meaning the assay inherently proves its own operational integrity during execution.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Objective: Evaluate intestinal absorption and identify active efflux mechanisms.

-

Step 1: Monolayer Cultivation & Integrity Verification

-

Action: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days.

-

Self-Validation Checkpoint: Measure Transepithelial Electrical Resistance (TEER) prior to dosing. Monolayers with TEER < 200 Ω·cm² must be discarded, as this indicates compromised tight junctions that will yield false-positive passive permeability data .

-

-

Step 2: Bidirectional Dosing (A-B and B-A)

-

Action: Apply the test compound (10 µM) to the apical chamber for A-B transport, and to the basolateral chamber for B-A transport. Incubate at 37°C for 2 hours.

-

Causality: Testing both directions is critical for basic amines, which are frequent substrates for efflux pumps. Calculating the Efflux Ratio ( PappB−A/PappA−B ) determines if the compound is actively pumped back into the gut lumen .

-

-

Step 3: Sample Analysis & Internal Control

-

Action: Quantify compound concentration using LC-MS/MS.

-

Self-Validation Checkpoint: Co-administer Lucifer Yellow (a paracellular marker) in the donor compartment. If Lucifer Yellow Papp > 1 × 10⁻⁶ cm/s in any well, the data for that specific well is invalidated due to paracellular leakage .

-

Protocol 2: High-Throughput In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance ( Clint ) and identify Phase I metabolic vulnerabilities.

-

Step 1: Matrix Preparation

-

Action: Prepare a reaction mixture containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 0.1 M potassium phosphate buffer (pH 7.4) with 1 mM MgCl₂.

-

Causality: MgCl₂ is a necessary cofactor for the optimal function of microsomal enzymes, while the phosphate buffer maintains physiological pH to prevent non-enzymatic degradation of the test compound .

-

-

Step 2: Reaction Initiation & Quenching

-

Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). At specified time points (0, 5, 15, 30, 60 min), extract aliquots and immediately quench in 3 volumes of ice-cold acetonitrile containing an internal standard.

-

Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidation cannot occur. Ice-cold acetonitrile instantly precipitates microsomal proteins, halting the reaction at precise time points to ensure accurate kinetic calculations [[2]]([Link]).

-

-

Step 3: Kinetic Analysis

-

Action: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2 ) and calculate the unscaled intrinsic clearance ( Clint,u ) .

-

Self-Validation Checkpoint: Run parallel incubations with Verapamil (high clearance control) and Fluconazole (low clearance control). If Verapamil is not rapidly depleted or Fluconazole shows high degradation, the microsomal batch is deemed enzymatically inactive or compromised, and the assay must be repeated.

-

Figure 2: Decision tree and workflow for early-stage ADME validation.

Conclusion

The 1-(Pyridin-3-yl)pyrrolidin-3-amine scaffold presents a highly favorable physicochemical profile, strictly adhering to Lipinski's and Veber's rules for druglikeness. While its low molecular weight and optimal polar surface area predict excellent absorption, DMPK scientists must rigorously monitor its basic amine functionality for active efflux liabilities and its pyrrolidine ring for CYP450-mediated oxidation. Implementing the self-validating in vitro workflows detailed above will ensure high-fidelity data generation, enabling confident progression into in vivo pharmacokinetic models.

References

-

Druglikeness – PreADMET | Prediction of ADME/Tox Source: bmdrc.org URL:[Link]

-

Rapid Affinity and Microsomal Stability Ranking of Crude Mixture Libraries of Histone Deacetylase Inhibitors Source: nih.gov URL:[Link]

-

Comparison of the Metabolic Profiles Associated with Protonitazene and Protonitazepyne in Two Severe Poisonings Source: mdpi.com URL:[Link]

-

ADME Evaluation in Drug Discovery. 9. Prediction of Oral Bioavailability in Humans Based on Molecular Properties and Structural Fingerprints Source: acs.org URL:[Link]

Sources

1-(Pyridin-3-yl)pyrrolidin-3-amine Derivatives: Scaffold Design, Synthesis, and nAChR Modulation

Executive Summary

The 1-(pyridin-3-yl)pyrrolidin-3-amine scaffold represents a privileged pharmacophore in modern medicinal chemistry, primarily utilized in the development of central nervous system (CNS) therapeutics. By mimicking the spatial orientation and electronic properties of endogenous acetylcholine, derivatives of this scaffold—most notably ABT-202 —have been extensively investigated as potent agonists of neuronal nicotinic acetylcholine receptors (nAChRs) [1].

This technical whitepaper provides an in-depth analysis of the 1-(pyridin-3-yl)pyrrolidin-3-amine class, detailing the mechanistic rationale behind its receptor selectivity, structure-activity relationship (SAR) landscape, and the causal logic driving its synthetic and pharmacological validation protocols.

Mechanistic Rationale: Targeting the α4β2 nAChR

The analgesic efficacy of nAChR agonists hinges on their ability to selectively target the α4β2 subtype over the α3β4 subtype (which is associated with cardiovascular and gastrointestinal side effects) and the α1β1γδ muscle subtype[2].

The 1-(pyridin-3-yl)pyrrolidin-3-amine scaffold achieves this selectivity through a highly specific bipartite binding mode:

-

The Pyridine Ring (Hydrogen Bond Acceptor): The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor, interacting with a conserved tryptophan residue (Trp149) in the α4 subunit via a water-mediated hydrogen bond network.

-

The Pyrrolidine-3-amine (Cationic Center): At physiological pH, the primary amine at the C3 position of the pyrrolidine ring is protonated. This cationic center forms a strong cation- π interaction with the aromatic cage (formed by Tyr93, Trp149, Tyr190, and Tyr198) of the receptor's orthosteric binding site.

The stereochemistry at the C3 position is critical; the (R)-enantiomer typically exhibits superior spatial alignment within the chiral binding pocket compared to the (S)-enantiomer, leading to sub-nanomolar to low-nanomolar binding affinities.

Fig 1: Downstream signaling pathway of α4β2 nAChR activation by pyrrolidin-3-amine derivatives.

Structure-Activity Relationship (SAR) Landscape

The evolution of nAChR agonists from the highly toxic natural product epibatidine to synthetic azabicyclic and monocyclic amines demonstrates the importance of balancing basicity and steric bulk [2]. The 1-(pyridin-3-yl)pyrrolidin-3-amine scaffold (e.g., ABT-202) replaces the rigid bicyclic core of epibatidine with a more flexible pyrrolidine ring, which maintains efficacy while significantly improving the safety margin [3].

Table 1: Comparative SAR of Key nAChR Agonist Scaffolds

| Compound / Scaffold | Structural Core | Target Receptor | Binding Affinity ( Ki , nM) | Clinical Status / Utility |

| Epibatidine | 7-azabicyclo[2.2.1]heptane | α4β2 / α3β4 | 0.02 | Natural Product (Highly Toxic) |

| ABT-594 | Azetidin-2-ylmethoxy-pyridine | α4β2 nAChR | 0.037 | Analgesic (Discontinued) |

| A-85380 | Azetidin-2-ylmethoxy-pyridine | α4β2 nAChR | 0.05 | In Vitro Probe / Research Tool |

| ABT-202 | (R)-1-(Pyridin-3-yl)pyrrolidin-3-amine | α4β2 nAChR | ~1.2 | Analgesic (Preclinical) [4] |

Data synthesized from historical nAChR ligand characterization studies [2, 5].

Synthetic Methodology: Causal Logic & Protocol